molecular formula C7H12N4O2 B11802516 Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate

Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate

Cat. No.: B11802516
M. Wt: 184.20 g/mol
InChI Key: FVDVYFIQCROINF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate is a triazole-based compound characterized by a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position and an ethyl acetate moiety at the 1-position. This analog is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl alcohol and ethyl azidoacetate, yielding a pale yellow oily solid with 92% efficiency . Key spectral data include FTIR bands (e.g., 1708 cm⁻¹ for ester C=O) and ¹H-NMR signals (δ 1.26 ppm for ethyl CH₃, δ 4.72 ppm for triazole CH₂) . The aminomethyl variant is hypothesized to exhibit enhanced nucleophilicity and biological activity compared to its hydroxymethyl counterpart due to the primary amine functionality.

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDVYFIQCROINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate, the synthesis involves:

  • Azide Preparation : Ethyl 2-azidoacetate is synthesized via nucleophilic substitution of ethyl 2-chloroacetate with sodium azide (NaN₃) in aqueous ethanol (70% yield).

  • Alkyne Component : Propargylamine serves as the alkyne, introducing the aminomethyl group.

  • Cycloaddition : The azide and alkyne react in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) at 25°C for 12–24 hours, yielding the target compound.

Key Optimization Parameters :

  • Catalyst Loading : 5 mol% CuSO₄ and 10 mol% sodium ascorbate achieve >90% conversion.

  • Solvent System : A 1:1 mixture of tert-butanol and water enhances solubility and reaction efficiency.

  • Regioselectivity : Cu(I) ensures exclusive 1,4-regiochemistry, avoiding 1,5-isomer formation.

Experimental Protocol

  • Synthesis of Ethyl 2-azidoacetate :

    • Ethyl 2-chloroacetate (10 mmol) and NaN₃ (15 mmol) in ethanol:water (3:1) are stirred at 50°C for 6 hours.

    • Yield: 70–75% after extraction with dichloromethane.

  • CuAAC Reaction :

    • Ethyl 2-azidoacetate (5 mmol), propargylamine (5.5 mmol), CuSO₄·5H₂O (0.25 mmol), and sodium ascorbate (0.5 mmol) in tert-butanol:water (10 mL) are stirred at 25°C for 24 hours.

    • Yield: 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrazide Cyclization Route

Cyclization of Ethyl 2-Hydrazinylacetate

This method involves cyclizing a hydrazide precursor with nitriles or isocyanides to form the triazole core:

  • Hydrazide Synthesis : Ethyl 2-hydrazinylacetate is prepared by reacting ethyl 2-chloroacetate with hydrazine hydrate in ethanol (80% yield).

  • Cyclization : The hydrazide reacts with cyanomethylamine in refluxing acetic acid, facilitating triazole ring formation.

Reaction Conditions :

  • Temperature : 100–110°C under reflux for 8 hours.

  • Acid Catalyst : Acetic acid (5 equivalents) promotes dehydration and cyclization.

  • Yield : 65–70% after recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via initial Schiff base formation between the hydrazide and nitrile, followed by intramolecular cyclization and aromatization. This pathway is less regioselective than CuAAC but avoids metal catalysts.

Alkylation of Pre-formed 4-(Aminomethyl)-1H-1,2,4-triazole

Two-Step Alkylation Strategy

  • Triazole Synthesis : 4-(Aminomethyl)-1H-1,2,4-triazole is prepared via cyclocondensation of thiosemicarbazide with glyoxal in acidic media (75% yield).

  • Alkylation : The triazole is alkylated with ethyl bromoacetate in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C for 6 hours.

Yield and Purity :

  • Step 1 : 75% yield after recrystallization from methanol.

  • Step 2 : 80% yield after silica gel chromatography.

Challenges and Solutions

  • Nucleophilicity : The triazole’s NH group requires deprotonation (using K₂CO₃) to enhance reactivity toward ethyl bromoacetate.

  • Side Reactions : Competing N2-alkylation is minimized by using a 1:1 molar ratio of triazole to alkylating agent.

Comparative Analysis of Methods

Parameter CuAAC Hydrazide Cyclization Alkylation
Yield 85–90%65–70%75–80%
Regioselectivity 1,4-onlyMixedN/A
Catalyst Cu(I) requiredAcidic conditionsBase (K₂CO₃)
Scalability High (flow reactors)ModerateModerate
Purity >95%90%92%

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes base-catalyzed saponification to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives.

Reaction ConditionsReagentsProductYieldSource
Methanol, room temperature, 2–3 hLiOH (1.5 equiv)2-[4-(Aminomethyl)triazol-1-yl]acetic acid95%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

Aminomethyl Group Functionalization

The primary amine on the triazole ring participates in alkylation and acylation reactions.

Mesylation and Azide Substitution

The aminomethyl group can be converted to an azide through a two-step process:

StepReaction ConditionsReagentsProductYieldSource
1CH₂Cl₂, 0°C, 1 hMesyl chloride, Et₃NMesylated intermediate83%
2DMF, NaN₃, 12 hSodium azideEthyl 2-[4-(azidomethyl)triazol-1-yl]acetate75%

Applications :

  • The azide intermediate enables CuAAC click chemistry for bioconjugation or polymer synthesis.

Hydrogenation of Azide to Amine

The azide group is reduced to regenerate the aminomethyl functionality:

Reaction ConditionsReagentsProductYieldSource
Methanol, H₂ gas, 3–4 hPd/C (catalytic)Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate98%

Triazole Ring Reactivity

The 1,2,3-triazole ring exhibits coordination chemistry and participates in cycloaddition reactions :

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals like Cu(I), facilitating catalytic applications:

MetalApplicationKey ObservationSource
Cu(I)Azide-alkyne cycloaddition (CuAAC)Enhances reaction rate and specificity

Electrophilic Aromatic Substitution

The triazole ring undergoes halogenation or nitration at the C-4 position under acidic conditions, though specific data for this compound remains unpublished.

Carboxylic Acid Derivative Reactions

The hydrolyzed carboxylic acid can form amides or esters :

Reaction TypeConditionsReagentsProductYieldSource
Amide couplingDMF, EDC·HCl, DMAP, 0°C to RT, 18 hAmine derivativesTriazole-acetamide conjugates81%

Example : Coupling with Boc-protected amines generates peptidomimetics for drug-discovery applications .

Industrial-Scale Modifications

Continuous flow reactors optimize scalability:

ParameterOptimization StrategyOutcomeSource
Reaction timeReduced from 12 h to 20 min98% conversion
Solvent efficiencyEthanol/water (3:1) with <5% wasteMeets green chemistry standards

Biological Activity Correlation

Derivatives of this compound show antimicrobial and antitumor potential :

DerivativeBioactivityIC₅₀/EC₅₀Source
Triazole-acetamidec-Met kinase inhibition0.24 nM (enzyme)
Azide-functionalizedAntifungal (C. albicans)8 µg/mL

Stability and Degradation

  • Thermal stability : Decomposes above 200°C without melting.

  • pH sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate has demonstrated significant antimicrobial activity against a range of pathogens. The compound's effectiveness is often measured through the inhibition zone and minimum inhibitory concentration (MIC).

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

These results indicate promising potential for use in treating bacterial and fungal infections, positioning the compound as a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)35

These findings suggest that the compound may serve as a lead for developing anticancer agents, with potential applications in oncology .

Biological Studies

Enzyme Interaction Studies

The compound is utilized as a probe in biochemical assays to study enzyme activities, particularly focusing on acetylcholinesterase inhibition. This characteristic can be leveraged for developing treatments for neurological disorders and enhancing our understanding of enzyme-substrate interactions .

Materials Science

Development of New Materials

This compound can be employed in the synthesis of novel materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors .

Case Studies

Case Study: Antimicrobial Activity Evaluation

A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. This compound was part of these studies, showing enhanced activity against Candida species compared to traditional antifungals. This study highlights the compound's potential in developing new antifungal agents .

Case Study: Anticancer Research

Research focused on the anticancer properties of triazole derivatives has indicated that this compound could inhibit cancer cell growth effectively. One study reported that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition and receptor modulation. The compound can also interact with nucleic acids and proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects: The hydroxymethyl group in imparts polarity (logP ~0.5), whereas the aminomethyl group in the target compound would increase water solubility and reactivity in nucleophilic reactions. Triazamate’s dimethylamino carbonyl group enhances lipophilicity (logP ~2.1), critical for pesticide bioavailability .
  • Biological Activity : Thiazole-triazole hybrids (e.g., ) show broad-spectrum antimicrobial activity, while chloropyridine-triazole derivatives (e.g., ) target insect nervous systems.

Thiazole Acetate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Reference
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 Alkylation of thiazole precursors Antibiotic intermediates (e.g., cephalosporins)

Key Findings :

  • Structural Contrast: Unlike triazole derivatives, thiazole acetates feature a sulfur-containing heterocycle with an amino group at the 2-position. This structure is pivotal for β-lactam antibiotic synthesis .
  • Reactivity: The amino group participates in Schiff base formation, enabling conjugation with carbonyl compounds (e.g., in ’s benzodiazepine synthesis) .

Imidazolidinone and Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Reference
Ethyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate C₈H₁₃N₃O₄ 215.21 Cyclocondensation of urea derivatives Potential urease inhibitors
Ethyl 2-(2-((4-chlorobenzylidene)amino)-1H-benzimidazol-1-yl)acetate C₁₈H₁₆ClN₃O₂ 341.79 Benzimidazole alkylation Antifungal and anticancer leads

Key Findings :

  • Ring System Impact: Imidazolidinone derivatives (e.g., ) exhibit rigid, planar structures conducive to enzyme active-site binding, while benzimidazole analogs (e.g., ) leverage aromaticity for DNA intercalation.

Notes

  • Comparisons rely on structural analogs (e.g., hydroxymethyl variant ) and related triazole/thiazole systems.
  • Contradictions in substituent effects (e.g., hydroxymethyl vs. aminomethyl) highlight the need for further experimental validation of the target compound’s properties.
  • Diverse applications (pharmaceuticals, agrochemicals) underscore the versatility of triazole and thiazole acetates in industrial chemistry.

Biological Activity

Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate, a compound belonging to the triazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by the presence of a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This structural feature contributes significantly to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can effectively inhibit enzymes by binding to their active sites, disrupting their normal function.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, affecting the integrity of microbial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Overview

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits ergosterol synthesis in fungi
AnticancerInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 3.125 μg/mL for certain derivatives, indicating strong efficacy against resistant strains .
  • Antifungal Properties : Research highlighted the compound's ability to inhibit cytochrome P450-dependent 14α-demethylase, leading to reduced ergosterol levels in fungal membranes. This mechanism is critical for the antifungal action observed in compounds with triazole structures .
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, compounds related to this structure were found to have IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Regioselectivity (N1:N2)Ref.
Batch AlkylationNa/EtOH, 5–12 h reflux60–753:1 (requires chromatography)
Continuous-FlowEthanol/water, 120°C, 20 min858:1 (in situ purification)

How can researchers resolve contradictions in reported yields or selectivity for this compound?

Basic:
Discrepancies often arise from substituent effects on the triazole ring (e.g., electron-withdrawing groups favor N1 alkylation) and solvent polarity. For example, polar aprotic solvents like DMF may improve yields but reduce selectivity . Systematic screening of bases (e.g., K₂CO₃ vs. NaH) and reaction temperatures is recommended.

Advanced:
Computational modeling (DFT calculations) can predict regioselectivity trends by analyzing transition-state energies. Experimental validation via in situ NMR or LC-MS monitoring helps identify kinetic vs. thermodynamic control. For example, bulky substituents on the triazole ring may sterically hinder N2 alkylation, favoring N1 products .

What advanced characterization techniques are critical for confirming the structure of this compound?

Basic:
Routine characterization includes:

  • ¹H/¹³C NMR : To confirm ester (-COOEt), aminomethyl (-CH₂NH₂), and triazole proton environments.
  • HRMS : For molecular ion verification (e.g., [M+H]⁺ at m/z 213.0984).

Advanced:
Single-crystal X-ray diffraction provides unambiguous confirmation. For example, hydrogen bonding between the aminomethyl group and triazole N atoms stabilizes the crystal lattice, as seen in monoclinic systems with space group P2₁/c . Challenges include growing high-quality crystals from ethanol/water mixtures and resolving disorder in flexible ethoxy groups.

What are the key applications of this compound in medicinal chemistry research?

Basic:
The compound serves as a versatile intermediate for:

  • Antiviral agents: Derivatives like ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate show activity against RNA viruses .
  • Antibacterial scaffolds: Functionalization of the aminomethyl group enables targeting of bacterial enzymes.

Advanced:
In targeted drug design , the triazole-acetate motif acts as a bioisostere for carboxylic acids, improving metabolic stability. For example, it mimics glutamic acid in protease inhibitors, with the aminomethyl group enabling covalent binding to catalytic residues .

What safety protocols are essential when handling this compound?

Basic:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in a cool, dry place away from oxidizers.

Advanced:
Waste management requires neutralization of residual ethyl bromoacetate (a lachrymator) with 10% NaHCO₃ before disposal. Consult SDS for spill procedures (e.g., absorb with vermiculite) and ensure compliance with local hazardous waste regulations .

How does the compound’s crystallographic data inform its reactivity?

Advanced:
X-ray studies reveal planar triazole rings with slight distortion (bond angles ~111°) at the methylene bridge. Intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) create ribbon-like structures, influencing solubility and melting points. These interactions also stabilize transition states in nucleophilic substitution reactions .

Q. Table 2: Key Crystallographic Parameters

ParameterValueRef.
Space groupP2₁/c
Hydrogen bondsN–H···N (2.85 Å)
Torsion angleC–C–N–N: 172.3°

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